molecular formula C11H11NO2S B13579892 3-(1,3-Benzothiazol-2-yl)butanoic acid

3-(1,3-Benzothiazol-2-yl)butanoic acid

Cat. No.: B13579892
M. Wt: 221.28 g/mol
InChI Key: MTDQYRDUELTPBX-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)butanoic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)butanoic acid typically involves the condensation of 2-aminobenzenethiol with butanoic acid derivatives. One common method is the cyclization of 2-aminobenzenethiol with butanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, Br2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzothiazol-2-yl)butanoic acid
  • 2-(1,3-Benzothiazol-2-yl)acetic acid
  • 5-(1,3-Benzothiazol-2-yl)pentanoic acid

Uniqueness

3-(1,3-Benzothiazol-2-yl)butanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)butanoic acid

InChI

InChI=1S/C11H11NO2S/c1-7(6-10(13)14)11-12-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

MTDQYRDUELTPBX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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